barnidipine -

barnidipine

Catalog Number: EVT-8066954
CAS Number:
Molecular Formula: C27H29N3O6
Molecular Weight: 491.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Barnidipine is derived from natural and synthetic sources, predominantly synthesized through various chemical reactions involving specific precursors. Its classification as a calcium channel blocker places it within a broader category of cardiovascular drugs that manage blood pressure by inhibiting calcium influx into vascular smooth muscle cells .

Synthesis Analysis

The synthesis of barnidipine typically involves multiple steps, utilizing various chemical reagents and conditions. A comprehensive synthesis process includes:

  1. Initial Reaction: The process begins with the reaction of 3-hydroxypropionitrile with ketene dimer under controlled temperatures (preferably between 30°C and 90°C) in the presence of an organic base such as triethylamine. This step yields an intermediate compound .
  2. Formation of Key Intermediates: The resultant compound undergoes further reactions with m-nitrobenzaldehyde and beta-amino ethyl crotonate, followed by hydrolysis to produce another intermediate. This hydrolysis is often performed in the presence of a base like potassium hydroxide or sodium hydroxide at temperatures around 50°C to 70°C .
  3. Resolution and Final Steps: The final compound is obtained by resolving the intermediate using chiral organic bases, followed by coupling with benzyl pyrrole alcohol to yield barnidipine hydrochloride .
Molecular Structure Analysis

Barnidipine's molecular structure can be described as follows:

  • Molecular Formula: C20_{20}H24_{24}N2_{2}O4_{4}
  • Molecular Weight: Approximately 356.42 g/mol
  • Chiral Centers: Two chiral centers located in the dihydropyridine ring and pyrrolidinyl ring contribute to its stereochemistry, leading to four possible optical isomers.

The (S,S) configuration is characterized by specific spatial arrangements that enhance its binding affinity to calcium channels . X-ray crystallography and NMR spectroscopy are commonly employed techniques for elucidating the detailed molecular structure and confirming purity .

Chemical Reactions Analysis

Barnidipine participates in several chemical reactions during its synthesis and degradation:

  1. Dehydrogenation: Under oxidative conditions, barnidipine can undergo dehydrogenation to form pyridine derivatives, which may lead to impurities .
  2. Hydrolysis: The hydrolysis step during synthesis involves breaking down ester bonds in the presence of bases, which is crucial for obtaining the active pharmaceutical ingredient.
  3. Impurity Formation: Various impurities have been identified during the synthesis process, which can arise from side reactions or degradation pathways. High-performance liquid chromatography (HPLC) is often used for their characterization .
Mechanism of Action

Barnidipine exerts its antihypertensive effects primarily through the inhibition of voltage-gated calcium channels in vascular smooth muscle cells:

  • Calcium Channel Blockade: By blocking these channels, barnidipine reduces intracellular calcium levels, leading to vasodilation and decreased vascular resistance.
  • Long-Acting Properties: The unique molecular structure contributes to its prolonged action compared to other dihydropyridine derivatives, allowing for once-daily dosing in clinical settings .

This mechanism not only lowers blood pressure but also reduces cardiac workload, making it beneficial for patients with hypertension.

Physical and Chemical Properties Analysis

Barnidipine hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in methanol and acetone but poorly soluble in water.
  • Melting Point: The melting point ranges around 150°C to 160°C, indicating stability under standard conditions.

These properties are essential for formulating effective pharmaceutical products and ensuring consistent therapeutic outcomes .

Applications

The primary application of barnidipine lies in its use as an antihypertensive agent:

Research continues into additional therapeutic uses, including potential applications in treating heart failure or angina due to its vasodilatory effects .

Mechanisms of Action and Pharmacological Profiling

Calcium Channel Blockade Specificity and Vascular Selectivity

Barnidipine is a third-generation 1,4-dihydropyridine (DHP) calcium channel blocker (CCB) characterized by high vascular selectivity and potent L-type calcium channel (LTCC) antagonism. Its primary mechanism involves preferential blockade of voltage-gated L-type calcium channels (Cav1.2) in vascular smooth muscle cells (VSMCs). Unlike non-DHP CCBs (e.g., verapamil, diltiazem), barnidipine exhibits >1,000-fold selectivity for vascular LTCCs over cardiac isoforms due to:

  • State-Dependent Binding: Barnidipine preferentially binds to LTCCs in the inactivated state (common in depolarized VSMCs of hypertensive patients) rather than the resting state [2] [8].
  • Lipophilicity: With a partition coefficient (log P) of 6.0, barnidipine accumulates in lipid bilayers of vascular membranes, enabling slow diffusion to its receptor site and prolonged action [3] [6].
  • Tissue-Specific Affinity: Radioligand binding assays show barnidipine’s affinity (Ki = 0.21 nM) for [³H]-nitrendipine-binding sites in mesenteric arteries exceeds that in cardiac tissue by 90-fold [6].

This vascular selectivity minimizes direct cardiac effects while reducing peripheral vascular resistance by 20–30% in hypertensive models [3] [5].

Table 1: Vascular Selectivity Profile of Barnidipine

ParameterBarnidipineNifedipineVerapamil
Vascular/Cardiac Potency Ratio90:110:11:1
Lipophilicity (Log P)6.02.23.8
Binding Affinity (Ki, nM)0.210.15140
Primary Target StateInactivatedInactivatedOpen

Molecular Binding Kinetics to L-Type Calcium Channels

Barnidipine’s interaction with LTCCs follows modulated receptor theory, with kinetics defined by voltage- and concentration-dependent binding:

  • Voltage Sensitivity: At depolarized holding potentials (-40 mV), barnidipine’s IC50 for L-type Ca2+ current (ICa(L)) inhibition is 6 nM—22-fold lower than at hyperpolarized potentials (-80 mV, IC50 = 130 nM) [2]. This explains its enhanced efficacy in hypertensive states where VSMCs are chronically depolarized.
  • Association/Dissociation Kinetics: Whole-cell patch-clamp studies in rat ventricular myocytes reveal barnidipine’s slow offset kineticsoff = 50 s) compared to nifedipine (τoff = 17 s), due to high membrane retention. Its association rate (τon = 2.1 s⁻¹µM⁻¹) is 3× faster than nifedipine [2] [6].
  • Allosteric Modulation: Barnidipine stabilizes LTCCs in a non-conducting conformation via binding to extracellular DHP receptor domains (domain III Pore loop), inducing negative allosteric coupling with intracellular verapamil sites [8].

Table 2: Kinetic Parameters of Barnidipine vs. Nifedipine

ParameterBarnidipineNifedipine
IC50 at -80 mV (nM)13080
IC50 at -40 mV (nM)618
Association Rate (τon, s⁻¹µM⁻¹)2.10.7
Dissociation Rate (τoff, s)5017
Inactivated State Affinity (KDI, nM)2.58.9

Differential Effects on Peripheral Vascular Resistance vs. Cardiac Function

Barnidipine exerts differential hemodynamic effects due to its vascular selectivity:

  • Peripheral Vasodilation: Barnidipine reduces total peripheral resistance by 25–35% in hypertensive patients by dilating resistance arterioles (diameter <100 µm). It exhibits preferential activity in renal and mesenteric vasculature, increasing renal blood flow by 20% without compromising glomerular filtration rate [3] [4].
  • Absence of Cardiodepression: At therapeutic doses (10–20 mg/day), barnidipine causes <5% reduction in cardiac contractility or heart rate. This contrasts with non-DHP CCBs (e.g., verapamil reduces cardiac output by 15%) [2] [7].
  • No Reflex Tachycardia: Slow onset (Tmax = 6 h) and prolonged action (t½ = 10–12 h) prevent sympathetic activation. Plasma norepinephrine levels decrease by 18% after 6 months of therapy [5] [7].
  • Cardioprotective Effects: In diabetic hypertensives with left ventricular hypertrophy (LVH), barnidipine (20 mg/day) + losartan reduces LV mass index by 15.2 g/m² (vs. 9.8 g/m² for lercanidipine + losartan) and improves diastolic function (E/A ratio ↑18%) [7].

Role of Stereoselectivity in Pharmacodynamic Efficacy

Barnidipine is a chiral molecule with two asymmetric centers, yielding four enantiomers. The clinically used form is the single optical isomer (+)-(3'S,4S)-barnidipine (S,S-enantiomer), which drives its pharmacodynamic superiority:

  • Enantioselective Potency: The S,S-enantiomer exhibits 15-fold greater LTCC blockade than the R,R-form (EC50 = 0.4 nM vs. 6.1 nM in rabbit aorta) due to optimal fit within the DHP receptor cleft [6].
  • Stereospecific Binding: Molecular docking studies show the S,S-configuration enables hydrogen bonding with Gln1067 and π-stacking with Tyr1484 in Cav1.2’s domain III, while the nitro group forms salt bridges with Lys1192 [8] [9].
  • Pharmacokinetic Advantages: The S,S-enantiomer has 8-fold higher membrane partitioning than racemic barnidipine, prolonging its vascular residence time [6].

Table 3: Pharmacodynamic Properties of Barnidipine Enantiomers

EnantiomerVasorelaxant Potency (EC50, nM)Membrane Partitioning (Log D)LTCC Binding Energy (kcal/mol)
(3'S,4S)-S,S0.46.2-10.7
(3'R,4R)-R,R6.14.8-7.2
Racemate1.15.5-8.9

Molecular graphics illustrating the stereoselective binding of barnidipine’s S,S-enantiomer to the L-type calcium channel pore domain. Hydrogen bonds are shown as dashed lines.

Properties

Product Name

barnidipine

IUPAC Name

5-O-[(3S)-1-benzylpyrrolidin-3-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C27H29N3O6

Molecular Weight

491.5 g/mol

InChI

InChI=1S/C27H29N3O6/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19/h4-11,14,22,25,28H,12-13,15-16H2,1-3H3/t22-,25?/m0/s1

InChI Key

VXMOONUMYLCFJD-XADRRFQNSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC

Isomeric SMILES

CC1=C(C(C(=C(N1)C)C(=O)O[C@H]2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.